1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Description

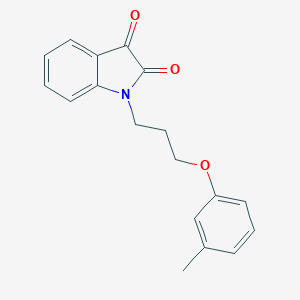

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-6-4-7-14(12-13)22-11-5-10-19-16-9-3-2-8-15(16)17(20)18(19)21/h2-4,6-9,12H,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUFTEACRGYHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a molecule of interest in medicinal chemistry due to the established biological activities of the isatin scaffold.[1][2][3][4][5][6] The synthesis is presented as a two-step process, commencing with the preparation of a key intermediate, followed by its coupling with the isatin core. Detailed experimental protocols are provided, along with tabulated quantitative data for starting materials and intermediates to facilitate reproducibility and comparison.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a straightforward two-step sequence:

-

Step 1: Williamson Ether Synthesis of the intermediate, 3-(m-tolyloxy)propyl bromide, from m-cresol and 1,3-dibromopropane.

-

Step 2: N-Alkylation of Isatin with the synthesized 3-(m-tolyloxy)propyl bromide to yield the final product.

This approach leverages well-established and reliable chemical transformations, ensuring a practical route to the desired molecule.

Experimental Protocols

Step 1: Synthesis of 3-(m-Tolyloxy)propyl bromide

This procedure follows the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3][5][7]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| m-Cresol | C₇H₈O | 108.14 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| Acetone | C₃H₆O | 58.08 |

Procedure:

-

To a solution of m-cresol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (3.0 eq.) to the reaction mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-(m-tolyloxy)propyl bromide.

Expected Yield: 70-80%

Characterization Data (Predicted based on analogous compounds):

| Data Type | Predicted Values for 3-(m-tolyloxy)propyl bromide | Reference Data for 3-Phenoxypropyl bromide[8] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.18 (t, 1H), 6.75-6.65 (m, 3H), 4.10 (t, 2H), 3.60 (t, 2H), 2.30 (s, 3H), 2.25 (quint, 2H) | 7.32-7.27 (m, 2H), 6.98-6.91 (m, 3H), 4.15 (t, 2H), 3.61 (t, 2H), 2.32 (quint, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 158.5, 139.5, 129.5, 121.5, 117.0, 112.5, 65.0, 32.0, 30.0, 21.5 | 158.7, 129.5, 121.1, 114.6, 65.4, 32.2, 30.2 |

Step 2: Synthesis of this compound

The N-alkylation of isatin is a common method for the synthesis of N-substituted isatin derivatives.[6][9] A microwave-assisted approach is presented here for its efficiency and reduced reaction times.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Isatin (Indoline-2,3-dione) | C₈H₅NO₂ | 147.13 |

| 3-(m-Tolyloxy)propyl bromide | C₁₀H₁₃BrO | 229.11 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

Procedure:

-

In a microwave-safe reaction vessel, combine isatin (1.0 eq.), 3-(m-tolyloxy)propyl bromide (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a minimal amount of N,N-dimethylformamide (DMF) to form a slurry.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 140 °C) for a short duration (e.g., 10-20 minutes).[10]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: 85-95%[9]

Characterization Data (Predicted based on analogous compounds):

| Data Type | Predicted Values for this compound | Reference Data for 1-(3-Bromopropyl)indoline-2,3-dione[11] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.65-7.55 (m, 2H), 7.20-7.10 (m, 2H), 6.90-6.80 (m, 1H), 6.75-6.65 (m, 3H), 4.10 (t, 2H), 3.95 (t, 2H), 2.30 (s, 3H), 2.20 (quint, 2H) | 7.63-7.57 (m, 2H), 7.16-7.11 (m, 2H), 3.96 (t, 2H), 3.42 (t, 2H), 2.31 (quint, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 183.5, 158.0, 158.5, 150.5, 139.5, 138.5, 129.5, 125.0, 124.0, 121.5, 117.5, 117.0, 112.5, 111.0, 66.0, 38.0, 28.0, 21.5 | 183.3, 158.2, 150.7, 138.4, 125.1, 123.9, 117.6, 111.2, 38.3, 30.8, 29.7 |

| Melting Point (°C) | To be determined | 93-95 |

| Appearance | Expected to be an orange or reddish solid | Orange crystals |

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Biological Relevance of Isatin Derivatives

Isatin and its derivatives are known to exhibit a wide range of biological activities, often through the inhibition of various enzymes. This diagram illustrates the general concept of isatin derivatives as enzyme inhibitors.

Caption: Isatin derivatives as potential enzyme inhibitors.

Conclusion

The synthesis of this compound can be reliably performed using a two-step sequence involving a Williamson ether synthesis followed by a microwave-assisted N-alkylation of isatin. The provided protocols and data serve as a comprehensive guide for researchers in the field of medicinal and organic chemistry. The diverse biological activities associated with the isatin core suggest that the target compound is a valuable candidate for further investigation in drug discovery programs.[1][2][4][6]

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. byjus.com [byjus.com]

- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. 3-Phenoxypropyl bromide(588-63-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the novel compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. This document outlines a detailed synthetic protocol, presents expected analytical data for structural confirmation, and includes workflow diagrams to facilitate experimental replication. The methodologies and data are presented to support research and development activities in medicinal chemistry and drug discovery. Isatin and its derivatives are a significant class of heterocyclic compounds that serve as precursors for various drug syntheses.[1] The versatile synthetic nature of isatin has led to a wide array of structurally diverse derivatives with significant biological activities.[2][3]

Introduction

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The substitution at the N-1 position of the isatin ring is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds.[5] This guide focuses on the synthesis and structural elucidation of a specific N-substituted derivative, this compound. The introduction of the m-tolyloxypropyl moiety is hypothesized to influence the compound's lipophilicity and potential interactions with biological targets.

Proposed Synthesis

The synthesis of this compound is proposed to be achieved through a two-step process: first, the synthesis of the alkylating agent, 1-bromo-3-(m-tolyloxy)propane, followed by the N-alkylation of isatin. N-alkylation of isatin is a well-established method for creating N-substituted derivatives and is typically carried out by generating the isatin anion with a base, followed by reaction with an alkyl halide.[5]

Synthesis of 1-bromo-3-(m-tolyloxy)propane

Experimental Protocol:

-

To a solution of m-cresol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-bromo-3-(m-tolyloxy)propane as a clear oil.

Synthesis of this compound

Experimental Protocol:

-

In a round-bottom flask, dissolve isatin (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K₂CO₃, 1.3 eq.) to the solution.[6]

-

Stir the mixture at room temperature for 1 hour to form the isatin anion.[5]

-

Add a solution of 1-bromo-3-(m-tolyloxy)propane (1.1 eq.) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 24-48 hours, monitoring the progress by TLC.[7]

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Structure Elucidation

The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the expected quantitative data for the structural confirmation of this compound.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H of isatin), 7.1-7.3 (m, 2H, Ar-H of isatin), 7.0-7.2 (t, 1H, Ar-H of tolyl), 6.7-6.9 (m, 3H, Ar-H of tolyl), 4.0 (t, 2H, N-CH₂), 3.9 (t, 2H, O-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 183.5 (C=O, C2), 158.0 (C=O, C3), 158.9 (Ar-C-O), 150.5 (Ar-C of isatin), 139.2 (Ar-C of tolyl), 138.5 (Ar-CH of isatin), 129.5 (Ar-CH of tolyl), 125.4 (Ar-CH of isatin), 124.0 (Ar-CH of isatin), 121.3 (Ar-CH of tolyl), 117.8 (Ar-C of isatin), 114.8 (Ar-CH of tolyl), 111.9 (Ar-CH of tolyl), 111.0 (Ar-CH of isatin), 65.8 (O-CH₂), 38.0 (N-CH₂), 28.5 (-CH₂-CH₂-CH₂-), 21.5 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~1735 (C=O, ketone), ~1705 (C=O, amide), ~1610 (C=C, aromatic), ~1240 (C-O, ether) |

| Mass Spectrometry | Expected [M+H]⁺: 296.1287 for C₁₈H₁₇NO₃ |

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow of how different spectroscopic techniques contribute to the final structure confirmation.

Caption: Workflow for spectroscopic structure confirmation.

Conclusion

This technical guide provides a detailed protocol for the synthesis and a comprehensive plan for the structural elucidation of this compound. The provided experimental procedures are based on well-established methods for the synthesis of N-substituted isatins.[5][8][9] The expected analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. The visual diagrams of the synthetic workflow and analytical logic are intended to provide clarity and facilitate the practical implementation of the described procedures. This foundational information is critical for the further investigation of the biological activities of this and related isatin derivatives.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijoer.com [ijoer.com]

- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the spectral data (NMR, IR, MS) and analytical methodologies for the characterization of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While specific experimental data for this exact molecule is not publicly available, this guide presents representative data from structurally related compounds and outlines the standard experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the expected spectral data for this compound based on the analysis of its structural motifs and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic protons of the indoline ring |

| ~7.1-7.3 | m | 2H | Aromatic protons of the indoline ring |

| ~6.7-7.2 | m | 4H | Aromatic protons of the m-tolyl group |

| ~3.9-4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-N- |

| ~3.8-4.0 | t | 2H | -O-CH₂-CH₂-CH₂ -N- |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.0-2.2 | p | 2H | -O-CH₂-CH₂ -CH₂-N- |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~183-185 | C=O (C3 of indoline) |

| ~158-160 | C=O (C2 of indoline) |

| ~158-159 | Quaternary aromatic C-O of tolyloxy |

| ~150-152 | Quaternary aromatic C-N of indoline |

| ~138-140 | Quaternary aromatic C of tolyloxy (with CH₃) |

| ~115-138 | Aromatic CH carbons of indoline and tolyl rings |

| ~110-112 | Quaternary aromatic C of indoline |

| ~65-67 | -O -CH₂- |

| ~38-40 | -N -CH₂- |

| ~28-30 | -CH₂-CH₂ -CH₂- |

| ~21-22 | Ar-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1730-1710 | Strong | C=O stretch (ketone, C3 of indoline) |

| ~1710-1690 | Strong | C=O stretch (amide, C2 of indoline) |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050-1000 | Medium | Aryl-O-C stretch (symmetric) |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Ion Type | Notes |

| ~295.12 | [M]⁺ (Molecular Ion) | For the molecular formula C₁₈H₁₇NO₃ |

| ~296.12 | [M+H]⁺ (Protonated) | Commonly observed in ESI and CI techniques |

| Various | Fragment Ions | Result from the cleavage of the propyl chain and loss of CO. |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

A common method for the synthesis of N-substituted isatins involves the nucleophilic substitution of isatin.

-

Preparation of Isatin Anion: To a solution of isatin (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃, 1.5 equivalents) is added. The mixture is stirred at room temperature for approximately 30 minutes to form the isatin anion.

-

Alkylation: 1-Bromo-3-(m-tolyloxy)propane (1.2 equivalents) is added to the reaction mixture.

-

Reaction Condition: The mixture is heated to 60-80 °C and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. The data is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

References

Technical Guide: 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione, a molecule belonging to the pharmacologically significant class of N-substituted isatin derivatives. Due to the absence of a registered CAS number and specific experimental data in publicly available literature, this document outlines a robust, proposed synthesis protocol based on established methodologies for analogous compounds. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related indoline-2,3-dione compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for drug discovery and development.

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities. The versatility of the isatin core allows for chemical modifications at various positions, particularly at the N-1 position of the indole nucleus, leading to a diverse library of derivatives with tailored pharmacological profiles. N-substitution has been shown to significantly influence the potency and selectivity of these compounds. The title compound, this compound, incorporates a 3-(m-tolyloxy)propyl side chain, a feature that may confer unique physicochemical and biological properties, potentially targeting a range of enzymes and receptors.

Chemical Information

As of the latest searches, a specific CAS number has not been assigned to this compound, indicating its novelty or limited reporting in chemical databases.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)OCCC2N(C3=CC=CC=C3C2=O)C(=O) |

| Physical State | Expected to be a solid at room temperature |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, a common and effective method for the N-alkylation of isatin. A proposed experimental protocol is detailed below, adapted from methodologies used for the synthesis of similar N-propyl-substituted indoline-2,3-diones.

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of indoline-2,3-dione (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) as a base.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-(3-chloropropoxy)-3-methylbenzene (1.1-1.2 equivalents).

-

Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the indoline-2,3-dione scaffold is a well-established pharmacophore with a wide range of activities.

Anticipated Biological Activities:

-

Anticancer Activity: Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The substitution at the N-1 position can modulate the selectivity and potency against specific kinases.

-

Enzyme Inhibition: The isatin core can act as an inhibitor for various enzymes, including monoamine oxidases (MAOs), caspases, and matrix metalloproteinases (MMPs). The nature of the N-1 substituent plays a critical role in the inhibitory profile.

-

Antimicrobial and Antiviral Activity: Numerous N-substituted isatin derivatives have demonstrated activity against a range of bacteria, fungi, and viruses.

Potential Signaling Pathway Involvement:

Given the known anticancer properties of isatin derivatives, this compound could potentially inhibit receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.

Conclusion

This compound is a novel compound with significant potential for biological activity, stemming from its N-substituted indoline-2,3-dione core. While specific experimental data is currently unavailable, this guide provides a solid foundation for its synthesis and exploration of its pharmacological properties. The proposed synthesis protocol offers a clear and established route for obtaining this compound. Further research into its biological effects is warranted and could unveil new therapeutic applications, particularly in the fields of oncology and enzyme inhibition. This document serves as a starting point for researchers aiming to investigate this promising molecule.

In-depth Technical Guide: Biological Activity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Notice: A comprehensive search of scientific literature and databases has revealed no specific studies detailing the biological activity, experimental protocols, or signaling pathways for the compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While the indoline-2,3-dione (isatin) scaffold is a well-researched area with many derivatives exhibiting a range of biological effects, data for this particular analogue is not publicly available.

This guide, therefore, provides a foundational understanding of the known biological activities of closely related indoline-2,3-dione derivatives to offer potential insights for researchers, scientists, and drug development professionals interested in this class of compounds. The information presented below is based on published research on analogous structures and should be considered as a predictive overview rather than a definitive analysis of the target compound.

Introduction to Indoline-2,3-dione (Isatin) Derivatives

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The isatin core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities.

Potential Biological Activities of 1-(3-(Aryloxy)propyl)indoline-2,3-dione Analogues

Based on the activities of other N-substituted isatin derivatives, this compound could potentially exhibit a range of biological effects, including but not limited to:

-

Anticonvulsant Activity: A significant number of N-substituted isatin derivatives have been investigated for their potential to manage seizures. The mechanism of action for these compounds is often attributed to their interaction with voltage-gated sodium channels or their modulation of GABAergic neurotransmission.

-

Anticancer Activity: Isatin derivatives have shown promise as anticancer agents through various mechanisms. These include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. The specific cellular targets and pathways are highly dependent on the nature of the substituents on the isatin core.

-

Antimicrobial and Antiviral Activity: Various isatin analogues have demonstrated activity against a range of microbial and viral pathogens.

General Experimental Protocols for Assessing Biological Activity of Isatin Derivatives

While specific protocols for this compound are unavailable, the following are standard methodologies used to evaluate the biological activities of analogous compounds.

Anticonvulsant Activity Screening

A common initial screening for anticonvulsant properties involves animal models.

Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for initial in vivo anticonvulsant screening.

Detailed Methodology:

-

Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline).

-

Animal Model: Typically, mice or rats are used.

-

Administration: The compound is administered to the animals at various doses, usually via intraperitoneal injection.

-

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of the compound to prevent the hind limb extension phase of the seizure is recorded.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole is a GABA receptor antagonist that induces clonic seizures. The ability of the compound to prevent or delay the onset of these seizures is measured.

-

Neurotoxicity: The rotarod test is commonly used to assess for any motor impairment caused by the compound. Animals are placed on a rotating rod, and the time they are able to remain on the rod is recorded.

-

Data Analysis: The dose at which 50% of the animals are protected from seizures (ED50) and the dose at which 50% of the animals exhibit neurotoxicity (TD50) are calculated. The protective index (PI), the ratio of TD50 to ED50, provides a measure of the compound's therapeutic window.

Anticancer Activity Screening

Initial in vitro screening against cancer cell lines is a standard approach.

Experimental Workflow for In Vitro Anticancer Screening

Potential Therapeutic Targets of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. While direct experimental data for this specific molecule is not publicly available, this document extrapolates its likely biological activities based on extensive structure-activity relationship (SAR) studies of the indoline-2,3-dione (isatin) scaffold. Isatin and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neurological activities.[1][2][3] The N-1 substitution with a 3-(m-tolyloxy)propyl group in the compound of interest is anticipated to significantly influence its pharmacokinetic properties and target engagement. This guide outlines the most probable molecular targets, provides a summary of quantitative data from related compounds, details relevant experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

The Indoline-2,3-dione (Isatin) Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various biological tissues and fluids.[1] Its unique structural features, particularly the reactive carbonyl groups at the C-2 and C-3 positions and the amenable N-1 position for substitution, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[2] Modifications at the N-1 position, such as alkylation, are known to enhance the biological potency of isatin derivatives.[4] The subject of this guide, this compound, features a propyl chain at the N-1 position, a feature associated with potent caspase inhibition in some derivatives, and a terminal m-tolyloxy group, which may influence its binding affinity and selectivity for various targets.[4]

Predicted Therapeutic Targets

Based on the extensive literature on isatin derivatives, the following target classes are predicted for this compound:

Protein Kinases

The isatin scaffold is a core component of several known protein kinase inhibitors.[5] These enzymes play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5]

-

Potential Targets: Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases like c-Src.[6]

-

Rationale: The structural similarity of the indoline-2,3-dione core to the ATP-binding site of many kinases allows for competitive inhibition. The N-1 substituent can influence the compound's interaction with the enzyme's active site, thereby determining its potency and selectivity.[6]

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.

Inflammatory Pathway Proteins

Numerous isatin derivatives have demonstrated significant anti-inflammatory properties.[1] This suggests that this compound may target key components of inflammatory signaling cascades.

-

Potential Targets:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the production of pro-inflammatory prostaglandins.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammatory gene expression.

-

-

Rationale: The anti-inflammatory effects of isatins are often attributed to their ability to inhibit COX enzymes or to suppress the activation of the NF-κB pathway.[1]

Caption: The NF-κB Inflammatory Signaling Pathway.

Monoamine Oxidases (MAOs)

Isatin is an endogenous inhibitor of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.[7][8] This activity is often retained in its derivatives, suggesting potential applications in the treatment of neurological and psychiatric disorders.[8]

-

Potential Targets: MAO-A and MAO-B.

-

Rationale: Selective MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[9] The N-1 substituent of the isatin core can influence the selectivity and potency of MAO inhibition.

Caspases

Certain N-substituted isatins have been identified as potent inhibitors of caspases, which are key proteases in the apoptotic cascade.[4]

-

Potential Targets: Caspase-3 and Caspase-7.

-

Rationale: A study on N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins revealed that N-propyl and N-butyl derivatives were excellent inhibitors of caspases-3 and -7.[4] In contrast, isatins with N-1 alkylether groups were found to be weak or inactive.[4] This suggests that the N-1 propyl group of this compound may confer caspase inhibitory activity.

Quantitative Data Summary of Related Compounds

The following table summarizes the inhibitory activities of various N-1 substituted isatin derivatives against different targets, providing a comparative context for the potential potency of this compound.

| Compound Class | Target | IC50 / Activity | Reference |

| N-1,2,3-Triazole–isatin hybrids | SW480 colon cancer cells | IC50 values in the low micromolar range | [10][11] |

| N-1,2,3-Triazole–isatin hybrids | A549 lung cancer cells | IC50 values in the low micromolar range | [10][11] |

| 1,5-disubstituted indolin-2,3-diones | HL-60 leukemia cells | IC50 values as low as 0.07 µM | [12] |

| LJNK (an indoline-2,3-dione derivative) | Aminopeptidase N (APN) | Potent inhibition, superior to bestatin | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound against its potential targets.

In Vitro Protein Kinase Inhibition Assay

This protocol is adapted for a generic radiometric assay to determine the inhibitory activity of the test compound against a specific protein kinase.[14][15]

-

Reaction Preparation: Prepare a 21 µL reaction solution containing 200 ng of the target protein kinase and 2 µg of a suitable substrate protein in 1x kinase assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol).[14]

-

Inhibitor Addition: Add the test compound, this compound, at various concentrations (e.g., in a serial dilution). For control wells, add the vehicle (e.g., DMSO).

-

Pre-incubation: Incubate the reaction mixtures at 30°C for 10 minutes with agitation.[14]

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]-ATP to a final concentration of 0.1 mM.[14]

-

Incubation: Incubate the reactions at 30°C for 30 minutes with agitation.[14]

-

Reaction Termination: Stop the reactions by adding 7 µL of 4x LDS sample buffer containing 8% (v/v) 2-mercaptoethanol.[14]

-

Denaturation: Heat the samples at 95°C for 5 minutes.[14]

-

Electrophoresis: Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris precast polyacrylamide gel.[14]

-

Visualization and Analysis: Stain the gel with Coomassie blue to visualize total protein. Analyze the incorporation of ³²P into the substrate by autoradiography.[14] Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric method to screen for COX-2 inhibitors.[16][17][18]

-

Reagent Preparation: Reconstitute and dilute all kit components (COX-2 enzyme, COX probe, COX cofactor, arachidonic acid, and inhibitor control like celecoxib) as per the manufacturer's instructions.

-

Plate Setup: In a 96-well white opaque plate, add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of COX Assay Buffer to the enzyme control wells and 10 µL of the inhibitor control (e.g., 2 µL celecoxib + 8 µL buffer) to the inhibitor control wells.[18]

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Reaction Initiation: Add 80 µL of the reaction mix to each well, followed by the addition of 10 µL of diluted arachidonic acid solution to initiate the reaction.[18]

-

Fluorometric Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[18]

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percentage of inhibition by the test compound relative to the enzyme control and calculate the IC50 value.

NF-κB Reporter Assay

This protocol describes a cell-based luciferase reporter assay to measure the modulation of NF-κB transcriptional activity.[19][20][21][22][23]

-

Cell Seeding: Plate HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), for an appropriate duration (e.g., 6-24 hours).[19]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[23]

-

Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.

-

Luminescence Measurement: Measure the luminescence intensity using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

MAO-A Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to determine the inhibitory effect on MAO-A activity.[9][24][25][26][27]

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A, the substrate kynuramine, and the test compound in an appropriate buffer.

-

Plate Setup: In a 96-well plate, add the test compound at various concentrations.

-

Enzyme Addition and Pre-incubation: Add the MAO-A enzyme solution to each well and pre-incubate for 10 minutes at 37°C.[24]

-

Reaction Initiation: Start the reaction by adding the kynuramine substrate (final concentration, e.g., 80 µM).[24]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[24]

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).[24]

-

Fluorometric Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[24]

-

Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound and determine the IC50 value.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial characterization and target validation of this compound.

Caption: Proposed Experimental Workflow for Target Identification.

Conclusion

The indoline-2,3-dione scaffold represents a highly promising starting point for the development of novel therapeutics. While the precise molecular targets of this compound remain to be experimentally determined, the existing body of literature on related compounds strongly suggests its potential as an inhibitor of protein kinases, inflammatory pathway proteins, monoamine oxidases, or caspases. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential and mechanism of action. Further investigation is warranted to elucidate its specific biological activities and to advance its development as a potential therapeutic agent.

References

- 1. rjppd.org [rjppd.org]

- 2. researchgate.net [researchgate.net]

- 3. rjppd.org [rjppd.org]

- 4. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro protein kinase assay [bio-protocol.org]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. NF-κB reporter assay [bio-protocol.org]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 24. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 25. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

- 26. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

The Discovery and Enduring Legacy of Indoline-2,3-dione (Isatin) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century and a half. First isolated in the mid-19th century, its unique structural features and versatile reactivity have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of isatin and its derivatives, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating important concepts with clear visualizations.

The Genesis of Isatin: A Historical Perspective

The story of isatin begins with the vibrant blue dye, indigo. In 1840, the French chemist Auguste Laurent and the German chemist Otto Linné Erdmann independently reported the isolation of a new orange-red crystalline compound from the oxidation of indigo using nitric acid and chromic acid.[1][2][3][4] This new substance was named isatin. For a considerable period, isatin was primarily of interest to chemists for its role in the degradation of indigo and as a synthetic curiosity. It was later discovered that isatin is not just a synthetic artifact but also occurs naturally in various plants, such as those of the genus Isatis, and has even been identified as an endogenous compound in mammals, including humans, where it may act as a modulator of biological processes.[2][4]

The initial focus on isatin was centered on its chemical properties and the elucidation of its structure. The journey to understanding its biological significance began much later, with the systematic investigation of its derivatives revealing a treasure trove of pharmacological activities. This has led to the recognition of the isatin core as a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Foundational Synthetic Methodologies

The accessibility of isatin and its derivatives through efficient synthetic routes has been a major driver of research in this field. Several named reactions have become the cornerstones of isatin chemistry.

The Sandmeyer Synthesis

One of the most classical and widely used methods for the preparation of isatins is the Sandmeyer synthesis, first reported in 1919.[3][5] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin core.[3][4][6]

Experimental Protocol: Sandmeyer Synthesis of Isatin [7][8]

-

Step 1: Preparation of Isonitrosoacetanilide. In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water. To this solution, add 1300 g of crystallized sodium sulfate. In a separate beaker, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, adding 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid to facilitate dissolution. Add the aniline hydrochloride solution to the flask. Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water. A thick white suspension will form. Heat the mixture. A thick paste will form between 60-70 °C. Continue heating for 2 hours at 80-100 °C. Cool the mixture to 80 °C and filter. The collected solid is the isonitrosoacetanilide.

-

Step 2: Cyclization to Isatin. In a 1-liter round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50 °C. Add 75 g (0.46 mole) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60-70 °C. Use external cooling to control the exothermic reaction. After the addition is complete, heat the solution to 80 °C for approximately 10 minutes. Carefully pour the hot mixture onto crushed ice (approximately 2.5 liters). Allow the mixture to stand for 1 hour. The orange precipitate of isatin is then collected by filtration, washed with water, and dried.

The Stolle Synthesis

The Stolle synthesis provides an alternative and versatile route to both N-substituted and unsubstituted isatins.[2][9] This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride etherate, to afford the isatin.[2][4]

Experimental Protocol: Stolle Synthesis of N-Aryl Isatin Derivatives [9]

-

Step 1: Formation of Chlorooxalylanilide. To a solution of the desired N-substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add oxalyl chloride dropwise at 0 °C. The reaction is typically stirred at this temperature for a period of time and then allowed to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude chlorooxalylanilide.

-

Step 2: Lewis Acid-Mediated Cyclization. The crude chlorooxalylanilide is dissolved in a high-boiling inert solvent (e.g., carbon disulfide or dichlorobenzene). A Lewis acid (e.g., aluminum chloride) is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

The Gassman Synthesis

The Gassman synthesis offers a route to isatins that is particularly useful for anilines bearing electron-donating groups.[2][3][10] The key steps involve the formation of a 3-methylthio-2-oxindole intermediate from an aniline, which is subsequently oxidized to the corresponding isatin.[3]

Experimental Protocol: Gassman Isatin Synthesis [11]

-

Step 1: Synthesis of 3-Methylthio-2-oxindole. An N-chloroaniline, prepared from the corresponding aniline, is reacted with a methylthioacetate ester to form an azasulfonium salt. This salt is then treated with a base to induce a Sommelet-Hauser rearrangement, yielding the 3-methylthio-2-oxindole.

-

Step 2: Oxidation to Isatin. The 3-methylthio-2-oxindole is then oxidized to the isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide followed by hydrolysis. The resulting isatin is then purified by standard methods.

Biological Activities of Isatin Derivatives

The isatin scaffold has proven to be a prolific source of biologically active compounds. The reactivity of the C2 and C3 carbonyl groups, as well as the N1 and aromatic ring positions, allows for extensive chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles.

Anticancer Activity

A significant area of research has focused on the development of isatin derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.

Table 1: Anticancer Activity of Selected Isatin Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sunitinib | Oxindole | Various | Varies | [12] |

| Isatin-Schiff Base Hybrid | Schiff Base | HepG2 | 6.1 ± 1.9 | [12] |

| Isatin-Hydrazone | Hydrazone | MCF7 | 1.51 ± 0.09 | [12] |

| 5-Fluoro-isatin-pyrrole | Pyrrole | HepG2 | 0.47 | [12] |

| Isatin-triazole hybrid | Triazole | MGC-803 | 9.78 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isatin derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

One of the earliest and most significant discoveries in the biological evaluation of isatin derivatives was the antiviral activity of isatin-β-thiosemicarbazone, also known as Methisazone. This compound showed activity against poxviruses and was historically used for the prophylaxis of smallpox.[6] This discovery spurred further research into isatin-based thiosemicarbazones and other derivatives as potential antiviral agents against a range of viruses, including HIV.[1][13]

Table 2: Antiviral Activity of Selected Isatin Derivatives

| Compound | Derivative Type | Virus | EC₅₀ (µM) | Reference |

| Methisazone | Thiosemicarbazone | Poxviruses | - | [6] |

| Isatin-β-thiosemicarbazone derivative | Thiosemicarbazone | HIV-1 | 2.62 | [1] |

| Isatin-Schiff Base | Schiff Base | HIV-1 | 8 µg/mL | [1] |

| N-substituted Isatin | Isatin | SARS-CoV Mpro | - | [1] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the isatin derivative. A control with no compound is also included.

-

Overlay: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death called plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cell monolayer with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear zones against a stained background. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is then determined.

Structure-Activity Relationships (SAR)

The extensive library of synthesized isatin derivatives has allowed for the elucidation of key structure-activity relationships (SAR), guiding the rational design of more potent and selective compounds.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the isatin core significantly influence biological activity. Electron-withdrawing groups, such as halogens, at the C5 and C7 positions have often been associated with enhanced anticancer and antiviral activities.[14][15]

-

Modification at the N1 Position: Alkylation or arylation at the N1 position can modulate the lipophilicity and steric properties of the molecule, impacting its ability to interact with biological targets.[16]

-

Derivatization at the C3 Carbonyl Group: The C3 carbonyl group is a key site for derivatization, commonly leading to the formation of Schiff bases and thiosemicarbazones. The nature of the amine or thiosemicarbazide used in these reactions is critical for determining the biological activity. For instance, in isatin-β-thiosemicarbazones, substitutions on the terminal nitrogen of the thiosemicarbazone moiety have a profound effect on antiviral potency.[1]

Conclusion and Future Directions

From its humble beginnings as an oxidation product of indigo, isatin has evolved into a cornerstone of medicinal chemistry. The discovery of its diverse biological activities has fueled decades of research, leading to the development of numerous derivatives with potent anticancer, antiviral, and other therapeutic properties. The synthetic accessibility of the isatin core, coupled with the ability to readily modify its structure at multiple positions, ensures that it will remain a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of isatin-based compounds with improved target selectivity and pharmacokinetic profiles, as well as their application in emerging areas of drug discovery, such as targeted protein degradation and the development of novel imaging agents. The rich history and continued exploration of indoline-2,3-dione and its derivatives underscore the enduring power of natural product-inspired scaffolds in the quest for new medicines.

References

- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biomedres.us [biomedres.us]

- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. journals.irapa.org [journals.irapa.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory: Physical Sciences & Engineering Journal Article | IGI Global Scientific Publishing [igi-global.com]

- 15. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]

- 16. Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide delineates a hypothesized mechanism of action for the novel derivative, 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione. Based on the established biological profiles of structurally related N-substituted indoline-2,3-diones, we postulate that this compound functions as a multi-targeting agent, primarily exerting its effects through the modulation of key inflammatory and oncogenic signaling pathways, with a potential secondary role in monoamine oxidase inhibition. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols, hypothetical data for benchmarking, and visual representations of the proposed molecular interactions and experimental workflows.

Primary Hypothesized Mechanism of Action: Dual Inhibition of Pro-inflammatory and Oncogenic Pathways

Our central hypothesis is that this compound exerts its biological effects by attenuating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are pivotal in both chronic inflammation and cancer progression.[5] We propose that the compound may directly or indirectly inhibit an upstream kinase, such as IκB kinase (IKK) or a MAPK kinase (e.g., MEK or MKK), leading to a downstream blockade of pro-inflammatory gene expression and cell proliferation.

Alternative Hypothesis: Monoamine Oxidase-A (MAO-A) Inhibition

The indoline-2,3-dione core is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters.[6] The structural features of this compound bear resemblance to established MAO inhibitors. Therefore, a plausible alternative or complementary mechanism of action is the inhibition of MAO-A, which could be relevant for potential applications in neurodegenerative diseases or depression.[7]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be anticipated if our primary and alternative hypotheses are correct. These values serve as a benchmark for experimental validation.

Table 1: In Vitro Kinase and Enzyme Inhibition Profile

| Target Enzyme | IC50 (nM) | Assay Type |

| IKKβ | 75 | Kinase Glo® |

| p38α MAPK | 210 | LanthaScreen® |

| JNK1 | 450 | Z'-LYTE® |

| ERK1 | >10,000 | FRET |

| MAO-A | 120 | Amplex® Red Assay |

| MAO-B | 1,500 | Amplex® Red Assay |

Table 2: Cellular Activity in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

| Parameter | EC50 (nM) | Assay Type |

| TNF-α Production | 95 | ELISA |

| IL-6 Production | 130 | ELISA |

| Nitric Oxide (NO) Production | 150 | Griess Assay |

Table 3: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)

| Cell Line | Histotype | GI50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.5 |

| HT-29 | Colorectal Carcinoma | 1.2 |

| A549 | Non-small Cell Lung Cancer | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 1.8 |

Detailed Experimental Protocols

In Vitro IKKβ Kinase Inhibition Assay (Kinase-Glo®)

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of recombinant human IKKβ enzyme in kinase buffer.

-

Prepare a 2X solution of the substrate (e.g., IκBα peptide) and ATP in kinase buffer.

-

Serially dilute this compound in 100% DMSO, followed by a 1:100 dilution in kinase buffer to create 2X compound solutions.

-

-

Assay Procedure:

-

Add 5 µL of the 2X compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 5 µL of the 2X IKKβ enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow for signal stabilization.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Phospho-IκBα and Phospho-p38 MAPK

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Mandatory Visualizations

References

- 1. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, specific experimental data on the cytotoxicity of 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione is not available in the public domain. This guide therefore serves as a representative technical whitepaper, outlining a robust methodology for the preliminary cytotoxicity screening of this novel compound. The experimental protocols and data presentation are based on established methods for evaluating the anticancer potential of similar indoline-2,3-dione (isatin) derivatives.

Introduction: Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[3][4] The novel compound, this compound, belongs to this promising class of molecules. A systematic preliminary cytotoxicity screening is the foundational step in characterizing its potential as a therapeutic agent. This guide provides a comprehensive overview of the necessary experimental protocols, data presentation strategies, and a logical workflow for such an evaluation.

Data Presentation

Quantitative data from cytotoxicity and viability assays should be meticulously organized to allow for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 48 | 22.5 ± 2.1 |

| HeLa | Cervical Carcinoma | 48 | 18.9 ± 2.5 |

| K562 | Chronic Myelogenous Leukemia | 48 | 12.1 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 48 | 25.0 ± 3.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Dependent Effect of this compound on MCF-7 Cell Viability (MTT Assay)

This table illustrates the direct effect of increasing concentrations of the compound on the viability of a selected cell line.

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 5 | 85.3 ± 4.5 |

| 10 | 62.1 ± 3.9 |

| 20 | 45.7 ± 3.1 |

| 40 | 28.4 ± 2.8 |

| 80 | 15.9 ± 2.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Visualization

A logical workflow is crucial for the efficient screening of a novel compound. The following diagram outlines a typical progression from initial broad screening to more detailed mechanistic studies.

Caption: Experimental workflow for cytotoxicity screening.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[5][6][7]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][8]

-

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

-

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

96-well plates

-

-

Protocol:

-

Plate and treat cells with the compound as described in the MTT assay protocol (Steps 1-4).

-

Prepare controls as per the kit manufacturer's instructions: vehicle control (spontaneous LDH release), untreated cells lysed with Triton X-100 (maximum LDH release), and a no-cell background control.[8]

-

After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9]

-

Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[3][9]

-

Add 100 µL of the LDH reaction solution to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as: [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100%.

-

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. PI is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells.[10]

-

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

1X Binding Buffer

-

-

Protocol:

-

Seed and treat cells in 6-well plates.

-

Harvest cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

-

Principle: Activated caspase-3 in cell lysates cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (p-nitroaniline, pNA) that can be quantified colorimetrically at 405 nm.

-

Materials:

-

Colorimetric caspase-3 assay kit

-

Cell lysis buffer

-

Microplate reader

-

-

Protocol:

-

Treat cells with the compound to induce apoptosis.

-

Harvest and wash the cells, then lyse them using the provided chilled lysis buffer. Incubate on ice for 15-20 minutes.[11]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.

-

Add 50-200 µg of protein lysate to each well of a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of the DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Read the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated cells with the untreated control.

-

Potential Signaling Pathways

Isatin derivatives often exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and apoptosis.[12] Preliminary investigation into these pathways can provide mechanistic insight.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival pathway.[13] Its inhibition can lead to apoptosis. Isatin derivatives may suppress this pathway, leading to decreased phosphorylation of Akt and subsequent modulation of downstream targets like the Bcl-2 family of proteins.

Caption: PI3K/Akt pro-survival signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival.[14] Aberrant activation is common in cancer. Some cytotoxic compounds function by inhibiting components of this pathway, thereby preventing pro-survival signals from reaching the nucleus.

Caption: MAPK/ERK cell proliferation signaling pathway.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LDH Cytotoxicity Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]